molecular formula C13H18N2O2S2 B5085719 4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester CAS No. 59898-48-5

4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester

Cat. No.: B5085719
CAS No.: 59898-48-5
M. Wt: 298.4 g/mol
InChI Key: YHDWJASHHIABTO-UHFFFAOYSA-N
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Description

4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the ethyl ester and ethylamino thioxomethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester
  • 4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((methylamino)thioxomethyl)amino)-, ethyl ester

Uniqueness

Compared to similar compounds, 4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester is unique due to its specific functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(ethylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-3-14-13(18)15-11-10(12(16)17-4-2)8-6-5-7-9(8)19-11/h3-7H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDWJASHHIABTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=C(C2=C(S1)CCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208607
Record name 4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59898-48-5
Record name 4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059898485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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